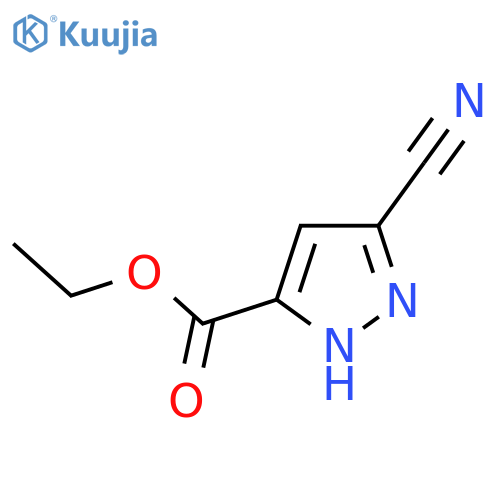

Cas no 1809384-28-8 (Ethyl 5-cyano-1H-pyrazole-3-carboxylate)

1809384-28-8 structure

商品名:Ethyl 5-cyano-1H-pyrazole-3-carboxylate

CAS番号:1809384-28-8

MF:C7H7N3O2

メガワット:165.149380922318

MDL:MFCD28140578

CID:4618417

PubChem ID:99989938

Ethyl 5-cyano-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-cyano-1H-pyrazole-3-carboxylate

- 5-CYANO-1H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER

- ethyl 3-cyano-1H-pyrazole-5-carboxylate

- J3.560.836B

- Y11146

- 3-Cyano-1H-pyrazole-5-carboxylic acid ethyl ester

- Ethyl5-cyano-1H-pyrazole-3-carboxylate

- 1809384-28-8

- AKOS027460210

- CS-0044958

- DB-091535

- MFCD28140578

- AS-68281

- SCHEMBL20027963

- SCHEMBL19207835

-

- MDL: MFCD28140578

- インチ: 1S/C7H7N3O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2H2,1H3,(H,9,10)

- InChIKey: VQHFICXBLBEZLF-UHFFFAOYSA-N

- ほほえんだ: O(C(C1=CC(C#N)=NN1)=O)CC

計算された属性

- せいみつぶんしりょう: 165.053826475g/mol

- どういたいしつりょう: 165.053826475g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 78.8

Ethyl 5-cyano-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM331369-250mg |

Ethyl 5-cyano-1H-pyrazole-3-carboxylate |

1809384-28-8 | 95%+ | 250mg |

$396 | 2023-02-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115598-25g |

Ethyl 5-cyano-1H-pyrazole-3-carboxylate |

1809384-28-8 | 98% | 25g |

¥18171 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115598-1g |

Ethyl 5-cyano-1H-pyrazole-3-carboxylate |

1809384-28-8 | 98% | 1g |

¥2268 | 2023-04-15 | |

| eNovation Chemicals LLC | Y0998234-5g |

ethyl 5-cyano-1H-pyrazole-3-carboxylate |

1809384-28-8 | 95% | 5g |

$780 | 2024-08-02 | |

| abcr | AB496566-250 mg |

Ethyl 5-cyano-1H-pyrazole-3-carboxylate |

1809384-28-8 | 250MG |

€253.00 | 2022-07-29 | ||

| Aaron | AR019FFC-100mg |

5-CYANO-1H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER |

1809384-28-8 | 98% | 100mg |

$66.00 | 2025-02-10 | |

| Aaron | AR019FFC-250mg |

5-CYANO-1H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER |

1809384-28-8 | 98% | 250mg |

$111.00 | 2025-02-10 | |

| 1PlusChem | 1P019F70-1g |

5-CYANO-1H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER |

1809384-28-8 | >98% | 1g |

$335.00 | 2024-06-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2229-10g |

ethyl 3-cyano-1H-pyrazole-5-carboxylate |

1809384-28-8 | 95% | 10g |

¥6804.0 | 2024-04-23 | |

| Ambeed | A274687-5g |

Ethyl 5-cyano-1H-pyrazole-3-carboxylate |

1809384-28-8 | 98% | 5g |

$671.0 | 2024-04-22 |

Ethyl 5-cyano-1H-pyrazole-3-carboxylate 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

1809384-28-8 (Ethyl 5-cyano-1H-pyrazole-3-carboxylate) 関連製品

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1809384-28-8)Ethyl 5-cyano-1H-pyrazole-3-carboxylate

清らかである:99%/99%/99%/99%

はかる:1g/5g/10g/25g

価格 ($):230.0/604.0/1020.0/2142.0